2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine

Lipophilicity Membrane permeability Drug design

2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine (CAS 2097868-16-9) is a heterocyclic building block that integrates a pyrimidine core with a 4-trifluoromethylpiperidine substituent. The compound possesses a molecular weight of 231.22 g/mol, a computed XLogP3 of 2.5, a topological polar surface area (TPSA) of 29 Ų, zero hydrogen bond donors, and six hydrogen bond acceptors.

Molecular Formula C10H12F3N3
Molecular Weight 231.222
CAS No. 2097868-16-9
Cat. No. B2599333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine
CAS2097868-16-9
Molecular FormulaC10H12F3N3
Molecular Weight231.222
Structural Identifiers
SMILESC1CN(CCC1C(F)(F)F)C2=NC=CC=N2
InChIInChI=1S/C10H12F3N3/c11-10(12,13)8-2-6-16(7-3-8)9-14-4-1-5-15-9/h1,4-5,8H,2-3,6-7H2
InChIKeyHUKAPUCINNBJOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine (CAS 2097868-16-9): Procurement-Relevant Physicochemical and Structural Baseline


2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine (CAS 2097868-16-9) is a heterocyclic building block that integrates a pyrimidine core with a 4-trifluoromethylpiperidine substituent [1]. The compound possesses a molecular weight of 231.22 g/mol, a computed XLogP3 of 2.5, a topological polar surface area (TPSA) of 29 Ų, zero hydrogen bond donors, and six hydrogen bond acceptors [1]. The trifluoromethyl group confers increased lipophilicity and a reduced piperidine nitrogen pKa relative to unsubstituted piperidine analogs, properties that are critical for membrane permeability and pharmacokinetic tuning in drug discovery programs [1].

Why 2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine Cannot Be Simply Replaced by In-Class Analogs


The pyrimidine–piperidine scaffold is a privileged structure in medicinal chemistry, yet subtle substituent variations can dramatically alter lipophilicity, basicity, and off-target liability. As demonstrated in a GPR119 agonist optimization program, the introduction of a trifluoromethyl group not only enhanced agonist activity but also markedly improved the hERG inhibition profile compared to non-fluorinated alkyl analogs [1]. Furthermore, the 4-trifluoromethylpiperidine moiety reduces the piperidine nitrogen pKa by approximately 1.6 log units relative to unsubstituted piperidine (predicted pKa 9.62 vs. ~11.2), altering the protonation state at physiological pH and thereby modulating solubility, permeability, and target engagement . These quantifiable differences mean that in-class analogs lacking the CF₃ group cannot be assumed to perform equivalently in lead optimization or scale-up contexts.

Head-to-Head and Cross-Study Quantitative Differentiation of 2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine


Lipophilicity Increase vs. Non-Fluorinated Analog (2-(Piperidin-1-yl)pyrimidine)

The target compound exhibits a computed XLogP3 of 2.5, compared to 1.5 for the non-fluorinated analog 2-(piperidin-1-yl)pyrimidine, representing a ΔlogP of +1.0 [1][2]. This increase is consistent with the well-established contribution of the trifluoromethyl group to lipophilicity and is expected to translate into improved passive membrane permeability.

Lipophilicity Membrane permeability Drug design

Piperidine Basicity Reduction Due to Electron-Withdrawing CF₃ Group

The predicted pKa of the 4-trifluoromethylpiperidine fragment is 9.62 ± 0.10 , which is approximately 1.6 log units lower than that of unsubstituted piperidine (pKa ≈ 11.2). This reduction in basicity decreases the fraction of protonated species at physiological pH, impacting solubility and tissue distribution.

pKa Protonation state Solubility

Improved hERG Safety Profile in Trifluoromethyl-Containing Pyrimidine Series

In a series of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine GPR119 agonists, the installation of an N-trifluoromethyl group considerably improved the hERG inhibition profile compared to non-fluorinated alkyl substituents such as an ethyl analog [1]. While the exact hERG IC₅₀ values are not disclosed for the exact target building block, the class-level observation indicates that trifluoromethyl substitution on the piperidine-pyrimidine scaffold reduces hERG liability.

hERG Cardiotoxicity Safety pharmacology

Topological Polar Surface Area Parity with Increased Lipophilicity

Despite the addition of a trifluoromethyl group, the target compound retains a TPSA of 29 Ų, identical to that of the non-fluorinated analog 2-(piperidin-1-yl)pyrimidine [1][2]. This combination of increased lipophilicity (ΔlogP +1.0) without an increase in polar surface area is a favorable attribute for central nervous system (CNS) penetration, as it falls within the generally accepted CNS drug space (TPSA < 60–70 Ų).

TPSA Brain penetration Absorption

Evidence Gap: Direct In Vitro Potency and Selectivity Data Remain Limited

A systematic search of the primary literature and patent databases did not identify any published head-to-head in vitro potency (IC₅₀/EC₅₀), target selectivity, or in vivo pharmacokinetic studies that directly compare 2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine against a defined comparator compound. The quantitative differentiation presented herein is therefore based on computed physicochemical properties, class-level SAR trends from closely related series, and fragment-level pKa data. Users requiring target-specific potency or selectivity evidence should request custom profiling data from suppliers or consider commissioning a comparative study.

Data gap Direct comparison Procurement caveat

Procurement-Relevant Application Scenarios for 2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine Based on Quantitative Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Fragment Libraries

The combination of elevated lipophilicity (XLogP3 2.5) and low TPSA (29 Ų) positions this building block as a favorable fragment for CNS-targeted kinase inhibitor design, where passive blood-brain barrier penetration is required and where an increase of 1 logP unit over the non-fluorinated analog may improve brain exposure [1].

Lead Optimization Programs Requiring Reduced hERG Liability

Class-level evidence from a GPR119 agonist series indicates that trifluoromethyl substitution on the piperidine-pyrimidine scaffold improves the hERG inhibition profile relative to non-fluorinated alkyl analogs [1]. Research programs targeting cardiovascular safety optimization should prioritize this building block over non-fluorinated piperidine-pyrimidine alternatives.

Proteolysis-Targeting Chimera (PROTAC) Linker Design

The reduced piperidine nitrogen basicity (predicted pKa ≈ 9.62 vs. ~11.2 for unsubstituted piperidine) minimizes undesired protonation-dependent interactions while retaining sufficient nucleophilicity for conjugation chemistry, making the compound a suitable linker element in PROTAC design where physicochemical neutrality is desired .

Comparative Physicochemical Benchmarking in Medicinal Chemistry Campaigns

Procurement teams can leverage the well-defined ΔlogP of +1.0 and ΔpKa of –1.6 relative to the non-fluorinated analog as quantitative benchmarks when evaluating the impact of trifluoromethyl incorporation on the drug-likeness of lead series [1].

Quote Request

Request a Quote for 2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.